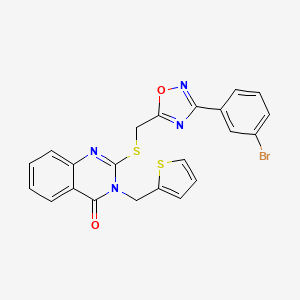

2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(thiophen-2-ylmethyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15BrN4O2S2/c23-15-6-3-5-14(11-15)20-25-19(29-26-20)13-31-22-24-18-9-2-1-8-17(18)21(28)27(22)12-16-7-4-10-30-16/h1-11H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFSJULKTYUYGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC(=CC=C4)Br)CC5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15BrN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations

Antiproliferative Activity : Oxadiazole-thioether derivatives (e.g., 8o) exhibit strong activity against A549 lung cancer cells (IC₅₀ ~3 μM), suggesting the target compound may share similar efficacy due to its analogous oxadiazole and thioether motifs .

Antimicrobial Activity : Triazole derivatives (e.g., 6a-o) with bromophenyl and thiophene groups show moderate-to-strong activity against Gram-negative bacteria (e.g., E. coli) and fungi (C. albicans), with MIC values ranging from 12.5–50 μg/mL .

Structure-Activity Relationship (SAR) Analysis

Bromophenyl Substitution : The 3- or 4-bromophenyl group enhances antiproliferative and antimicrobial activities by increasing lipophilicity and enabling halogen bonding with biological targets .

Thioether Linkage : Thioether bridges (e.g., –S–CH₂–) improve membrane permeability and stabilize interactions with cysteine residues in enzymes like dihydrofolate reductase (DHFR) .

Heterocyclic Moieties :

- 1,2,4-Oxadiazole : Enhances metabolic stability and π-stacking in hydrophobic binding pockets .

- Thiophene : Contributes to electron-rich interactions, improving affinity for microbial targets .

Triazole vs. Oxadiazole : Triazole derivatives (e.g., 9m) often show higher potency than oxadiazoles, likely due to additional hydrogen-bonding capabilities .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one, and how are reaction conditions optimized?

- Answer : Synthesis involves multi-step reactions: (i) formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under reflux conditions, (ii) coupling the oxadiazole moiety to the quinazolinone core via a thioether linkage using thiophiles (e.g., Lawesson’s reagent), and (iii) introducing the thiophen-2-ylmethyl group via alkylation. Solvents like methanol or ethanol are critical for recrystallization to achieve >90% purity. Temperature control (60–80°C) and catalysts (e.g., Pd/C for hydrogenation) optimize yield .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) confirms substituent positions and regiochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves 3D conformation, particularly the spatial arrangement of the bromophenyl and thiophen groups, which influences bioactivity. Infrared (IR) spectroscopy identifies functional groups like C=O (quinazolinone) and C-S (thioether) .

Q. What biological targets are hypothesized for this compound, and what preliminary assays validate these hypotheses?

- Answer : The quinazolinone core is associated with kinase inhibition (e.g., EGFR or Aurora kinases). Preliminary assays include enzyme inhibition assays (IC50 determination) and cytotoxicity screening against cancer cell lines (e.g., MCF-7, HeLa). Molecular docking simulations predict binding to ATP pockets of kinases, guided by the compound’s planar structure .

Q. What are the solubility and stability profiles under standard laboratory conditions?

- Answer : The compound is sparingly soluble in aqueous buffers (≤0.1 mg/mL in PBS) but dissolves in DMSO (≥10 mg/mL). Stability studies (pH 7.4, 37°C) show <5% degradation over 72 hours. Light-sensitive degradation occurs under UV exposure, necessitating storage in amber vials .

Q. How does the bromine substituent on the phenyl ring influence reactivity and binding interactions?

- Answer : The 3-bromophenyl group enhances electrophilicity, facilitating nucleophilic aromatic substitution in downstream derivatization. In binding, bromine’s hydrophobic bulk improves affinity for hydrophobic kinase pockets, as shown in comparative SAR studies with non-halogenated analogs .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability for multi-gram synthesis?

- Answer : Microwave-assisted synthesis reduces reaction times (e.g., oxadiazole cyclization from 12 hours to 30 minutes) with comparable yields (85–90%). Flow chemistry enables continuous production of intermediates, minimizing purification steps. Solvent screening (e.g., acetonitrile vs. DMF) identifies optimal dielectric constants for coupling reactions .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Answer : Discrepancies in IC50 values (e.g., 0.5 µM vs. 5 µM for EGFR inhibition) may arise from assay conditions (ATP concentration, pH). Standardized protocols (e.g., fixed ATP at 1 mM) and orthogonal assays (SPR vs. fluorescence polarization) validate target engagement. Meta-analyses of crystallographic data clarify conformational impacts on potency .

Q. How do structural modifications (e.g., replacing thiophen with furan) affect pharmacokinetics and off-target effects?

- Answer : Substituting thiophen with furan reduces logP (from 3.2 to 2.7), improving aqueous solubility but decreasing blood-brain barrier penetration. Off-target profiling (e.g., hERG binding) shows thiophen derivatives have higher cardiac toxicity risks (IC50 < 10 µM) compared to furan analogs .

Q. What computational methods predict metabolic stability and cytochrome P450 interactions?

- Answer : Density Functional Theory (DFT) calculates electron-deficient regions prone to oxidative metabolism (e.g., sulfur atoms in thioether). Molecular dynamics simulations model CYP3A4 binding, identifying metabolic hotspots. In vitro microsomal assays (human liver microsomes + NADPH) validate predictions .

Q. How does the compound’s stability vary under extreme pH or oxidative conditions, and what formulation strategies mitigate degradation?

- Answer : At pH < 3, the thioether bond hydrolyzes (t1/2 = 2 hours). Oxidative stress (H2O2) cleaves the oxadiazole ring. Lyophilized formulations with cyclodextrin inclusion complexes enhance stability (t1/2 > 30 days at 25°C). PEGylation reduces aggregation in aqueous buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.